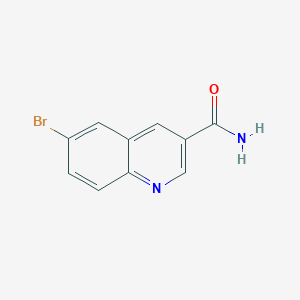

6-Bromoquinoline-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTGQKFNZHZSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856849 | |

| Record name | 6-Bromoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296950-96-3 | |

| Record name | 6-Bromoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoquinoline-3-carboxamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline-3-carboxamide Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a carboxamide group at the 3-position and a bromine atom at the 6-position, the resulting molecule, 6-Bromoquinoline-3-carboxamide, emerges as a compound of significant interest for drug discovery and development. The strategic placement of the bromine atom can enhance biological activity through effects on lipophilicity, metabolic stability, and binding affinity to target proteins. Concurrently, the 3-carboxamide moiety provides a crucial hydrogen bonding motif, essential for molecular recognition at the active sites of enzymes and receptors. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, serving as a technical resource for researchers in the field.

Molecular and Physicochemical Profile

This compound is a distinct organic compound with the chemical formula C₁₀H₇BrN₂O.[1][2] Its structure is characterized by a quinoline ring system, with a bromine atom substituted at the 6-position and a carboxamide group at the 3-position.

| Property | Value | Source |

| CAS Number | 1296950-96-3 | [1][2] |

| Molecular Formula | C₁₀H₇BrN₂O | [1][2] |

| Molecular Weight | 251.08 g/mol | [1] |

| Appearance | Powder or liquid | |

| Purity | Typically ≥95% | [1] |

| Storage | Store in a tightly closed container at room temperature. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern. The protons of the carboxamide group (-CONH₂) would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule, with the carbonyl carbon of the carboxamide group appearing at a characteristic downfield shift.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance), providing a definitive confirmation of its elemental composition.[3]

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretching vibrations from the primary amide.

-

C=O stretching of the amide carbonyl group.

-

C-H stretching from the aromatic quinoline ring.

-

C=C and C=N stretching vibrations characteristic of the quinoline ring system.

-

A C-Br stretching vibration at lower wavenumbers.

Synthesis of this compound

The most direct and common synthetic route to this compound involves the amidation of its corresponding carboxylic acid precursor, 6-Bromoquinoline-3-carboxylic acid (CAS: 798545-30-9).[4][5] This transformation is typically achieved using a peptide coupling agent to activate the carboxylic acid, facilitating its reaction with an amine source, in this case, ammonia or an ammonia equivalent.

Experimental Protocol: Amide Coupling

Causality Behind Experimental Choices: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, a coupling agent is employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective because they convert the hydroxyl group of the carboxylic acid into a better leaving group, thus activating it for nucleophilic attack by the amine. The choice of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the acids formed during the reaction without competing in the nucleophilic substitution.

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-Bromoquinoline-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation: To the solution, add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the activated ester.

-

Amination: Introduce the ammonia source. This can be in the form of ammonium chloride (with additional base) or a solution of ammonia in an organic solvent.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

-

Work-up and Isolation: Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid solution (to remove excess base), a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Research

The quinoline-3-carboxamide scaffold is a recognized pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of quinoline-3-carboxamide have been investigated as inhibitors of several important kinases:

-

Ataxia Telangiectasia Mutated (ATM) Kinase: This kinase is a key player in the DNA damage response pathway. Inhibitors of ATM kinase are of interest as potential agents to sensitize cancer cells to radiotherapy and chemotherapy.

-

Hematopoietic Prostaglandin D Synthase (H-PGDS): This enzyme is involved in the production of prostaglandins, which are mediators of inflammation. Inhibitors of H-PGDS are being explored as potential anti-inflammatory drugs.

The 6-bromo substituent on the quinoline ring and the 3-carboxamide group in this compound make it an attractive starting point or fragment for the design of potent and selective kinase inhibitors. Researchers can utilize this compound as a building block, further modifying its structure to optimize its pharmacological properties for a specific biological target.

Conclusion

This compound is a strategically designed molecule that combines the favorable properties of the quinoline scaffold with key functional groups that are important for biological activity. Its synthesis from readily available precursors via established amide coupling methodologies makes it an accessible tool for researchers. As the demand for novel and effective therapeutic agents continues to grow, particularly in the area of kinase inhibitors, the importance of versatile and well-characterized building blocks like this compound in driving the engine of drug discovery cannot be overstated. This guide provides a foundational understanding of its properties and synthesis to support its application in advancing chemical and biomedical research.

References

-

The Royal Society of Chemistry. Supporting Information - Ionic liquid grafted onto graphene oxide.... [Link]

-

PubChem. 6-Bromoquinoline. [Link]

-

ResearchGate. 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline.... [Link]

-

Cenmed Enterprises. 6-Bromoquinoline-3-carbaldehyde. [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.... [Link]

-

National Institute of Standards and Technology. Quinoline, 6-bromo-. [Link]

-

PubMed Central. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). [Link]

-

SpectraBase. 6-Bromoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 3-Bromoquinoline. [Link]

-

Chemsrc. 6-Bromoquinoline-4-carboxylic acid. [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

ResearchGate. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

-

PubMed Central. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis.... [Link]

-

PubChem. N-(6-bromo-3-pyridinyl)quinoline-8-carboxamide. [Link]

Sources

physicochemical characteristics of 6-Bromoquinoline-3-carboxamide

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Bromoquinoline-3-carboxamide

Introduction

This compound is a halogenated heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry. The strategic incorporation of a bromine atom at the C-6 position and a carboxamide group at the C-3 position creates a scaffold with substantial potential for developing potent and selective therapeutic agents.[1] Halogenation can critically influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, while the carboxamide moiety can participate in crucial hydrogen bonding interactions with enzymes and receptors.[1]

Notably, the quinoline-3-carboxamide framework has been identified as a promising starting point for the discovery of inhibitors targeting key cellular signaling proteins.[2][3] Specifically, this scaffold has been explored for the development of inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1][3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the known and predicted physicochemical properties of this compound, outlines robust experimental methodologies for its characterization, and discusses its relevant biological context.

Molecular Structure and Physicochemical Properties

Chemical Structure:

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value / Description | Reference(s) / Justification |

| Molecular Formula | C₁₀H₇BrN₂O | Calculated from structure. |

| Molecular Weight | 251.08 g/mol | Calculated from formula. Related precursor acid is 252.06 g/mol .[5][6] |

| Appearance | Solid (Predicted) | Based on the solid form of its precursor, 6-Bromoquinoline-3-carboxylic acid.[5] |

| Melting Point | Data not publicly available; requires experimental determination. | High melting point (>250 °C) observed for some related quinolone derivatives.[7] |

| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF). | The quinoline core and carboxamide group suggest polarity. The related 6-bromoquinoline is soluble in solvents like acetone and THF.[8][9] |

| Topological Polar Surface Area (TPSA) | 69.22 Ų | Calculated value for the carboxamide group and quinoline nitrogen. Related acid is 50.19.[6] |

| LogP (Octanol-Water Partition Coefficient) | Data not publicly available; requires experimental determination. | The related carboxylic acid has a calculated LogP of 2.6955.[6] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons on the quinoline ring system. Additionally, two broad singlets corresponding to the non-equivalent protons of the primary amide (-CONH₂) would be expected, which are exchangeable with D₂O. The exact chemical shifts and coupling constants would elucidate the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the molecule. Key expected signals include those for the aromatic carbons of the quinoline ring and a distinct downfield signal for the carbonyl carbon of the amide group (typically δ 165-175 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, the mass spectrum will exhibit a highly characteristic isotopic pattern for the molecular ion peak due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[10] This results in two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2), which is a definitive indicator of a monobrominated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

N-H Stretching: Two medium-to-strong bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretching (Amide I): A strong absorption band around 1650-1690 cm⁻¹.

-

C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the quinoline aromatic system.

-

C-Br Stretching: A band in the lower frequency region (typically 500-650 cm⁻¹) of the spectrum.

Experimental Methodologies

The following section details standardized protocols for the characterization of this compound, grounded in established laboratory practices.

General Workflow for Physicochemical Characterization

The systematic characterization of a novel compound follows a logical progression from synthesis to detailed analysis. This workflow ensures that comprehensive data is collected for identity confirmation and property evaluation.

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Protocol for Spectroscopic Analysis

Objective: To confirm the chemical structure and identity of this compound.

A. NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively dissolves many polar organic molecules and its high boiling point allows for the observation of exchangeable N-H protons from the amide group.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover a range of 0-12 ppm. Average a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to ~0-200 ppm. A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity due to the low natural abundance of the ¹³C isotope.

B. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.[8]

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an appropriate ionization source like Electrospray Ionization (ESI), which is well-suited for polar molecules containing heteroatoms.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the mass range is set to scan well beyond the expected molecular weight (~251 Da) to observe any potential fragments or adducts. Pay close attention to the isotopic pattern around the molecular ion peak to confirm the presence of bromine.[11]

Synthesis Overview

While various synthetic routes to quinoline derivatives exist, a common and effective method for preparing quinoline-3-carboxamides involves the amidation of the corresponding carboxylic acid.[2] The synthesis of this compound would plausibly start from 6-bromoquinoline-3-carboxylic acid. This precursor can be synthesized via multi-step reactions starting from 4-bromoaniline.[7][12]

The final amidation step typically involves:

-

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester (using coupling reagents like HATU or HOBt/EDC).

-

Reaction with an Amine: The activated intermediate is then reacted with a source of ammonia (e.g., ammonium hydroxide or ammonium chloride with a base) to form the primary carboxamide.

This synthetic context is crucial for anticipating potential impurities, such as unreacted starting material (the carboxylic acid) or byproducts from the coupling reagents.

Biological Context: A Scaffold for ATM Kinase Inhibition

The this compound scaffold is of high interest due to its demonstrated potential in developing inhibitors against ATM kinase.[1][3] ATM is a primary sensor and transducer of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage. Upon activation, ATM phosphorylates a multitude of downstream proteins that orchestrate the DNA damage response, leading to cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis.[2][4] In many cancers, the DDR pathway is exploited for survival, making its inhibition a compelling therapeutic strategy to sensitize cancer cells to radiation or chemotherapy.[4]

The diagram below illustrates a simplified view of the ATM-mediated DNA damage response pathway, highlighting the point of intervention for an inhibitor based on the this compound scaffold.

Caption: Simplified ATM signaling pathway in response to DNA damage and point of inhibition.

Conclusion

This compound represents a structurally important heterocyclic compound with significant potential as a molecular scaffold in drug discovery. Its key physicochemical characteristics are defined by the halogenated quinoline core and the hydrogen-bonding capable carboxamide side chain. While comprehensive experimental data requires further investigation, this guide provides a robust framework based on established principles and data from related analogues for its characterization. The outlined spectroscopic and analytical protocols offer a clear path for researchers to confirm its identity and purity. The established link between the quinoline-3-carboxamide class and the inhibition of critical disease targets, such as ATM kinase, underscores the compound's value as a foundational building block for the development of novel therapeutics.

References

- Benchchem. (n.d.). This compound | 1296950-96-3.

- Benchchem. (n.d.). Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide.

- ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) 1H NMR.

- Sigma-Aldrich. (n.d.). 6-Bromoquinoline-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 6-Bromoquinoline 97 5332-25-2.

- Benchchem. (n.d.). Physical properties of 6-Bromoquinoline: melting point and boiling point.

- ChemScene. (n.d.). 6-Bromoquinoline-3-carboxylic acid | 798545-30-9.

- PubChem - NIH. (n.d.). 6-Bromoquinoline | C9H6BrN | CID 79243.

- Benchchem. (n.d.). 6-Bromoquinoline CAS number 5332-25-2 specifications.

- Benchchem. (n.d.). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers.

- Scribd. (n.d.). Synthesis of 6-Bromoquinoline | PDF.

- PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.

- Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.

- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- ResearchGate. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.

- ResearchGate. (n.d.). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.

- PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.

- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

Sources

- 1. This compound | 1296950-96-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atlantis-press.com [atlantis-press.com]

6-Bromoquinoline-3-carboxamide: A Technical Guide for Advanced Research

An In-depth Exploration of a Key Scaffold in Kinase-Targeted Drug Discovery

Introduction

6-Bromoquinoline-3-carboxamide is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry community. Its rigid quinoline core, substituted with a bromine atom and a carboxamide group, provides a unique three-dimensional structure and electronic profile, making it a versatile scaffold for the design of targeted therapeutics. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of this compound, including its fundamental properties, synthesis, analytical characterization, and its pivotal role in the development of kinase inhibitors, particularly those targeting the DNA damage response pathway.

Core Molecular Attributes

A precise understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1296950-96-3 | |

| Molecular Formula | C₁₀H₇BrN₂O | , |

| Molecular Weight | 251.08 g/mol | |

| Appearance | Powder or liquid | |

| Purity | Typically ≥95% |

Note: Experimental data on properties such as melting point and solubility for this compound are not extensively reported in publicly available literature. These properties would need to be determined empirically.

Strategic Importance in Drug Discovery: Targeting the DNA Damage Response

The this compound scaffold has emerged as a privileged structure in the design of inhibitors for key signaling proteins, most notably Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical regulator of the DNA damage response (DDR), a complex network of signaling pathways that cells activate to detect and repair DNA lesions, such as double-strand breaks (DSBs).[3][4][5] In many cancers, the DDR pathway is hyperactive, allowing tumor cells to survive the DNA damage caused by their rapid proliferation and by genotoxic cancer therapies like radiation and chemotherapy.[1]

By inhibiting ATM, researchers aim to sensitize cancer cells to these treatments, preventing DNA repair and leading to programmed cell death (apoptosis). The quinoline-3-carboxamide core has been identified as a potent hinge-binding motif for kinases in the PI3K-related kinase (PIKK) family, to which ATM belongs.[6] The bromine atom at the 6-position can enhance binding affinity and modulate the pharmacokinetic properties of the molecule.

The ATM Signaling Pathway

Upon detection of DNA double-strand breaks, ATM is activated and initiates a signaling cascade that involves the phosphorylation of numerous downstream targets. This leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

Caption: The ATM signaling pathway in response to DNA double-strand breaks.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process, starting from commercially available precursors. The general strategy involves the formation of the corresponding carboxylic acid, followed by amidation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations for the synthesis of quinoline carboxamides.

Step 1: Synthesis of 6-Bromoquinoline-3-carboxylic acid

The precursor, 6-bromoquinoline-3-carboxylic acid, can be synthesized via various established routes, often starting from 4-bromoaniline. A common approach involves a modified Skraup synthesis or a Gould-Jacobs reaction to construct the quinoline ring system, followed by functional group manipulations to introduce the carboxylic acid at the 3-position.

Step 2: Amidation of 6-Bromoquinoline-3-carboxylic acid

-

Materials:

-

6-Bromoquinoline-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Ammonia source (e.g., ammonium hydroxide, ammonium chloride with a base)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Anhydrous base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) if using ammonium salt.

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixtures)

-

-

Procedure:

-

Activation of the Carboxylic Acid: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC or LC-MS), typically 1-3 hours.

-

Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acid chloride can be used directly in the next step.

-

Amidation: Dissolve the crude acid chloride in anhydrous THF. In a separate flask, prepare a solution of the ammonia source. For example, bubble ammonia gas through the solution or add a solution of ammonium hydroxide at 0 °C. Alternatively, use ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (2.2 eq). Add the ammonia source to the acid chloride solution dropwise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford this compound.

-

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound.

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid for improved peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 254 nm is generally effective for quinoline-based compounds.

-

Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system and the protons of the carboxamide group. The chemical shifts and coupling constants provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the amide.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, resulting in two molecular ion peaks ([M]+ and [M+2]+) of similar intensity.

Conclusion

This compound stands as a compound of significant interest for researchers in medicinal chemistry and drug discovery. Its role as a versatile scaffold, particularly in the development of ATM kinase inhibitors, highlights its potential in advancing cancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and analysis, serving as a valuable resource for scientists working at the forefront of targeted therapy development. Further exploration and empirical characterization of this molecule and its derivatives are poised to yield novel insights and therapeutic opportunities.

References

-

The signaling pathways of ATM, ATR and DNA-PK following DNA damage. ResearchGate. Available at: [Link]

-

ATM Signaling Pathway Diagram and Related Gene List. GeneGlobe. Available at: [Link]

-

DNA damage response signaling pathways. Activation of the ATM-CHK2-P53... ResearchGate. Available at: [Link]

-

ATM Pathway. Abeomics. Available at: [Link]

-

Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

-

Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. PubMed. Available at: [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

-

Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

-

Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. PubMed. Available at: [Link]

-

Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. Available at: [Link]

-

Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

spectral data for 6-Bromoquinoline-3-carboxamide (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromoquinoline-3-carboxamide

Introduction

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, its analogues have been explored for a wide range of biological activities. The precise structural elucidation of such molecules is the bedrock of any research and development program, ensuring the identity, purity, and stability of the compound . Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential toolkit for this characterization.

This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally related compounds and foundational spectroscopic principles to provide a robust, predictive analysis. We will explore the theoretical underpinnings of each technique, present detailed protocols for data acquisition, and interpret the predicted spectral features, offering a validated framework for researchers working with this or similar chemical entities.

Molecular Structure and Analytical Workflow

The analytical process for characterizing a novel or synthesized compound like this compound follows a logical progression. Each spectroscopic technique provides a unique piece of the structural puzzle, and together they offer definitive proof of the molecule's identity.

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural assignment can be made.

Expertise & Experience: Causality Behind Experimental Choices

For a molecule like this compound, a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly in the crowded aromatic region.[1] Deuterated chloroform (CDCl₃) is a common solvent choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.[1] However, if the compound exhibits poor solubility or if hydrogen bonding with the amide protons is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) would be a superior choice, as it slows the exchange of N-H protons, allowing them to be observed as distinct, often broadened, signals.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If particulates are visible, filter the solution through a small plug of glass wool.[1]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show signals for six aromatic protons and two amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the quinoline nitrogen, the bromine atom, and the carboxamide group. The spectrum of quinoline itself serves as a useful reference.[3][4]

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |

| ~9.3 - 9.5 | d | ~2.0 | 1H | H-2 | Deshielded by adjacent nitrogen and C-3 carboxamide group. |

| ~8.9 - 9.1 | d | ~2.0 | 1H | H-4 | Deshielded by adjacent nitrogen and peri-effect of carboxamide. |

| ~8.3 - 8.5 | d | ~2.2 | 1H | H-5 | Deshielded by proximity to the pyridine ring. |

| ~8.1 - 8.3 | d | ~8.8 | 1H | H-8 | Typical doublet for this position in the quinoline system. |

| ~7.8 - 8.0 | dd | ~8.8, 2.2 | 1H | H-7 | Coupled to both H-8 (ortho) and H-5 (meta). |

| ~7.5 - 7.8 | br s | 2H | -NH₂ | Broad signal due to quadrupolar relaxation and exchange; shift is solvent-dependent. | |

| ~8.2 | s (or d, J~0.5 Hz) | 1H | H-5 | Singlet-like appearance due to lack of ortho or meta protons, may show small para-coupling to H-8 |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display nine signals for the quinoline ring carbons and one for the carbonyl carbon of the amide group.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~168-172 | C=O | Typical chemical shift for an amide carbonyl carbon. |

| ~150-152 | C-2 | Highly deshielded due to proximity to nitrogen. |

| ~148-150 | C-8a | Bridgehead carbon adjacent to nitrogen. |

| ~138-140 | C-4 | Deshielded by nitrogen. |

| ~135-137 | C-7 | Aromatic CH. |

| ~132-134 | C-5 | Aromatic CH. |

| ~129-131 | C-4a | Bridgehead carbon. |

| ~128-130 | C-3 | Attached to the electron-withdrawing carboxamide group. |

| ~124-126 | C-6 | Carbon bearing the bromine atom (ipso-carbon). |

| ~122-124 | C-8 | Aromatic CH. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of the chemical bonds.

Expertise & Experience: Data Interpretation Insights

For this compound, the key diagnostic peaks will be those associated with the primary amide (-CONH₂) and the aromatic quinoline system. Primary amides exhibit a characteristic pair of N-H stretching bands.[5] The carbonyl (C=O) stretch, known as the Amide I band, is typically very strong and its position is sensitive to conjugation and hydrogen bonding.[6] The N-H bending vibration, or Amide II band, is also a key indicator.[6] The aromatic C-H and C=C/C=N stretching vibrations confirm the quinoline core.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a modern, rapid alternative to KBr pellets.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software automatically subtracts the background to generate the final spectrum.

-

Typically, the spectrum is scanned from 4000 cm⁻¹ to 400 cm⁻¹.

-

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| ~3350 and ~3180 | Medium, Broad | N-H Asymmetric & Symmetric Stretch | Primary Amide (-NH₂)[6][7] |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H (Quinoline)[8] |

| ~1680-1650 | Strong | C=O Stretch (Amide I Band) | Conjugated Primary Amide[5][6] |

| ~1620-1590 | Medium-Strong | N-H Bend (Amide II Band) | Primary Amide (-NH₂)[6] |

| ~1600-1450 | Medium-Strong | C=C and C=N Stretch | Quinoline Aromatic Ring[8] |

| ~1340-1250 | Strong | C-N Stretch | Aromatic Amine (part of amide)[6] |

| ~1100-1000 | Medium | C-Br Stretch | Aryl Bromide |

| ~900-675 | Strong | C-H Out-of-plane Bend | Aromatic Ring Substitution Pattern |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern observed upon ionization offers additional structural clues, acting as a molecular fingerprint.

Expertise & Experience: The Bromine Isotope Pattern

A critical feature in the mass spectrum of this compound will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[9] Consequently, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge (m/z) units. This "M/M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule or its fragments.[9][10]

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or after chromatographic separation (GC-MS or LC-MS).

-

Ionization: Electron Ionization (EI) is a common high-energy method that induces significant fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion, making it ideal for accurate mass determination.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight, TOF) based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₀H₇BrN₂O

-

Molecular Weight: ~251.08 g/mol

-

Predicted Molecular Ion (M⁺): A characteristic pair of peaks at m/z 250 (for C₁₀H₇⁷⁹BrN₂O) and m/z 252 (for C₁₀H₇⁸¹BrN₂O) with approximately equal intensity.[9][11]

Predicted Fragmentation Pathway

Under Electron Ionization (EI), the molecular ion is expected to undergo fragmentation. The following diagram and table outline the most probable fragmentation pathways.

Caption: Predicted EI-MS fragmentation pathway for this compound.

| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |

| 250/252 | [C₁₀H₇BrN₂O]⁺ | Molecular Ion (M⁺) peak, showing the 1:1 bromine isotope pattern.[9] |

| 234/236 | [C₁₀H₆BrO]⁺ | Loss of the amino radical (•NH₂) from the amide group. |

| 206/208 | [C₉H₆BrN]⁺ | α-cleavage with loss of the carboxamide radical (•CONH₂), forming the 6-bromoquinoline cation. |

| 179/181 | [C₈H₅Br]⁺ | Loss of hydrogen cyanide (HCN) from the quinoline ring of the [M - CONH₂]⁺ fragment. |

| 171 | [C₁₀H₇N₂O]⁺ | Loss of the bromine radical (•Br), a common fragmentation for aryl halides.[10] |

| 144 | [C₉H₆NO]⁺ | Loss of hydrogen cyanide (HCN) from the [M - Br]⁺ fragment. |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By leveraging NMR for the carbon-hydrogen skeleton, IR for functional group identification, and MS for molecular weight and formula determination, researchers can achieve unambiguous characterization. The predicted data, based on established chemical principles and data from analogous structures, serves as a reliable benchmark for experimental verification. Adherence to the detailed protocols will ensure the acquisition of high-quality data, underpinning the scientific integrity of any research involving this important chemical entity.

References

- UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- BenchChem. (2025). Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide.

- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.

- University of California, Davis. Infrared Spectroscopy.

- Stone, G. A. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.

- Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.

- Michigan State University. Mass Spectrometry: Fragmentation.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- ChemicalBook. Quinoline(91-22-5) 1H NMR spectrum.

- Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane.

- University of Calgary. Table of Characteristic IR Absorptions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. savemyexams.com [savemyexams.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility of 6-Bromoquinoline-3-carboxamide for Advanced Research

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Bromoquinoline-3-carboxamide, a key intermediate in medicinal chemistry and materials science. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility based on the molecule's physicochemical properties and presents detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. By synthesizing theoretical insights with actionable methodologies, this guide empowers researchers to generate the high-quality, reproducible solubility data essential for advancing their work in synthesis, formulation, and biological screening.

Introduction: The Critical Need for Solubility Data

This compound is a heterocyclic compound of significant interest in drug discovery and organic synthesis. Its rigid quinoline scaffold, combined with a hydrogen-bonding carboxamide group, makes it a valuable building block for developing novel therapeutic agents and functional materials. The success of any application, from in vitro high-throughput screening to in vivo efficacy studies, is fundamentally dependent on the compound's solubility.[1][2]

Poor solubility can lead to a cascade of challenges, including:

-

Underestimation of biological activity in assays.[3]

-

Inconsistent and unreliable experimental results.[4]

-

Difficulties in formulation for preclinical and clinical studies.[5]

This guide addresses the current information gap by providing a robust scientific framework for researchers to determine the solubility of this compound in common laboratory solvents.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[2][6] The structure of this compound—featuring a large, relatively nonpolar aromatic system (bromoquinoline) and a polar functional group (carboxamide)—suggests a complex solubility profile.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source | Influence on Solubility |

| Molecular Formula | C₁₀H₇BrN₂O | - | The overall size and elemental composition. |

| Molecular Weight | 251.08 g/mol | - | Larger molecules often have lower solubility. |

| Boiling Point | 471.9 ± 25.0 °C | [7] | Indicates strong intermolecular forces in the liquid state. |

| Density | 1.655 ± 0.06 g/cm³ | [7] | - |

| pKa | 14.85 ± 0.30 | [7] | The carboxamide N-H is weakly acidic; the quinoline nitrogen is weakly basic. Solubility in aqueous media will be pH-dependent. |

| Hydrogen Bond Donors | 1 (Amide N-H) | - | Can interact with protic solvents and hydrogen bond acceptors. |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Quinoline N) | - | Can interact with protic solvents and hydrogen bond donors. |

Theoretical Solubility in Common Lab Solvents:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxamide group can form hydrogen bonds with these solvents, promoting solubility. However, the large, hydrophobic bromoquinoline core will significantly limit aqueous solubility. In aqueous buffers, solubility is expected to be pH-dependent, potentially increasing under highly acidic conditions (protonation of the quinoline nitrogen) or highly basic conditions (deprotonation of the amide).

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are polar and can act as hydrogen bond acceptors for the amide proton, effectively solvating the molecule without the high energetic cost of disrupting a water-hydrogen bonding network.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected. The highly polar carboxamide functional group makes it energetically unfavorable to dissolve in nonpolar environments.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate solubility data is generated experimentally. The two most common approaches in drug discovery are kinetic and thermodynamic solubility assays, which answer different questions and are used at different stages of the research pipeline.[3][6]

Kinetic Solubility Assay: A High-Throughput Approach

The kinetic solubility assay is a rapid method ideal for early-stage drug discovery, where many compounds are screened quickly.[1][4] It measures the solubility of a compound as it precipitates from a concentrated organic stock solution (typically DMSO) upon dilution into an aqueous buffer.[3][8] This method is not a measure of true equilibrium solubility but provides a valuable and consistent metric for ranking compounds and identifying potential liabilities.

-

Preparation of Stock Solution:

-

Rationale: A high-concentration stock in a strong organic solvent is necessary to initiate the assay. DMSO is the standard choice due to its high solubilizing power for a wide range of organic molecules.

-

Procedure: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

-

-

Serial Dilution and Precipitation:

-

Rationale: Adding the DMSO stock to an aqueous buffer creates supersaturation, forcing the less soluble compound to precipitate. The concentration at which precipitation is first observed is the kinetic solubility.

-

Procedure: In a 96-well microplate, add a small volume (e.g., 2-5 µL) of the 10 mM DMSO stock solution to a larger volume (e.g., 98-195 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Mix thoroughly.[8]

-

-

Incubation:

-

Detection of Precipitation (Quantification):

-

Rationale: The amount of compound remaining in solution after precipitation must be quantified. This can be done through various methods.

-

Method A: Nephelometry (Light Scattering):

-

Principle: Undissolved particles scatter light. A nephelometer measures this light scattering to detect the onset of precipitation.[6][8]

-

Procedure: Read the plate using a nephelometer. The concentration in the first well showing a significant increase in scattering above background is reported as the kinetic solubility.

-

-

Method B: Direct UV/Vis Spectroscopy (Filtration Method):

-

Principle: After incubation, the precipitated solid is removed, and the concentration of the dissolved compound in the filtrate is measured by its UV absorbance.

-

Procedure: Filter the samples through a 96-well filter plate to remove any precipitate.[4][8] Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max. Calculate the concentration using a pre-established calibration curve of the compound in a mixture of buffer and DMSO.

-

-

Workflow for Kinetic Solubility Determination

Caption: Experimental workflow for kinetic solubility determination.

Thermodynamic Solubility Assay: The Gold Standard

Thermodynamic, or equilibrium, solubility measures the maximum concentration of a compound that can dissolve in a solvent when the system is at equilibrium.[2][5][9] This is considered the "true" solubility and is critical for late-stage development and formulation activities. The most common method is the shake-flask technique.

-

Sample Preparation:

-

Rationale: To ensure equilibrium is reached between the dissolved and solid states, an excess of the solid compound must be used.

-

Procedure: Add an excess amount of solid this compound (e.g., 1 mg) to a known volume (e.g., 1 mL) of the desired solvent in a glass vial.[5] The amount should be sufficient to ensure some solid remains undissolved at the end of the experiment.

-

-

Equilibration:

-

Rationale: The mixture must be agitated for a sufficient duration to allow the dissolution process to reach equilibrium. This is the most critical and time-consuming step.

-

Procedure: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for an extended period, typically 24 to 48 hours.[5] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) to ensure the measured concentration is no longer increasing.

-

-

Phase Separation:

-

Rationale: The undissolved solid must be completely removed from the saturated solution without disturbing the equilibrium.

-

Procedure: Allow the vials to stand briefly for large particles to settle. Then, carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all remaining solid particles. Centrifugation prior to filtration can also be effective.

-

-

Quantification:

-

Rationale: The concentration of the compound in the clear, saturated filtrate must be accurately measured. HPLC is the preferred method due to its sensitivity and specificity.

-

Procedure: Dilute the filtrate with a suitable mobile phase. Quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve prepared with known concentrations of the compound.

-

-

Calculation and Reporting:

-

Rationale: The final solubility value should be reported in standard, comparable units.

-

Procedure: Calculate the concentration based on the calibration curve and the dilution factor. Report the thermodynamic solubility in units such as µg/mL or µM.

-

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation

When experimentally determined, solubility data for this compound should be presented clearly to allow for easy comparison and interpretation.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent | Solvent Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method Used |

| PBS (pH 7.4) | Aqueous Buffer | 25 | Experimental Value | Experimental Value | Kinetic / Thermodynamic |

| Water | Polar Protic | 25 | Experimental Value | Experimental Value | Thermodynamic |

| Ethanol | Polar Protic | 25 | Experimental Value | Experimental Value | Thermodynamic |

| DMSO | Polar Aprotic | 25 | Experimental Value | Experimental Value | Thermodynamic |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Experimental Value | Thermodynamic |

| Toluene | Nonpolar | 25 | Experimental Value | Experimental Value | Thermodynamic |

Conclusion

While quantitative solubility data for this compound is not yet widely published, a thorough understanding of its physicochemical properties allows for a strong theoretical prediction of its behavior in various solvents. This guide provides the necessary scientific rationale and detailed, validated protocols for researchers to experimentally determine both the kinetic and thermodynamic solubility of this important compound. The generation of this data is a self-validating and essential step in any research pipeline, ensuring the reliability of biological screening results and providing the foundational knowledge required for successful formulation and drug development. By following the methodologies outlined herein, scientists can confidently generate the critical data needed to unlock the full potential of this compound.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. (General principle referenced across multiple search results)

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

- ChemicalBook. This compound CAS#: 1296950-96-3.

- protocols.io. In-vitro Thermodynamic Solubility.

- Singh, S., & Mittal, A. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 5(11), 4843-4848.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.

- Creative Biolabs. Solubility Assessment Service.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. enamine.net [enamine.net]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 1296950-96-3 [m.chemicalbook.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Senior Application Scientist's Guide to Sourcing High-Purity 6-Bromoquinoline-3-carboxamide for Drug Discovery

Abstract

6-Bromoquinoline-3-carboxamide is a pivotal heterocyclic building block in modern medicinal chemistry, particularly in the development of novel kinase inhibitors for oncology and inflammatory diseases. The integrity of research and the success of drug development programs hinge on the quality of such starting materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, qualifying, and verifying the purity of commercially available this compound. It moves beyond a simple list of suppliers to offer actionable protocols and a field-proven logical workflow for ensuring material quality, thereby upholding the principles of scientific integrity and accelerating therapeutic development.

The Strategic Importance of this compound in Medicinal Chemistry

The quinoline-3-carboxamide scaffold is a "privileged" structure in drug discovery. Its rigid, planar nature and capacity for hydrogen bonding interactions make it an ideal anchor for binding to the hinge region of various protein kinases.[1] The strategic placement of a bromine atom at the 6-position can significantly enhance binding affinity, modulate metabolic stability, and improve the overall pharmacological profile of a drug candidate.[2]

Specifically, derivatives of this scaffold have been instrumental in the discovery of potent and selective inhibitors for critical targets like the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[1][2] Given that impurities can lead to misleading biological data, off-target effects, or failed synthesis campaigns, sourcing this intermediate at the highest verifiable purity is not merely a matter of preference but a foundational requirement for success.

The Commercial Supplier Landscape

The market for specialized chemical intermediates like this compound is diverse, ranging from large-scale distributors to specialized custom synthesis laboratories. The stated purity levels can vary, and it is crucial for the researcher to understand the context of these claims.

| Supplier | Stated Purity | CAS Number | Key Remarks & Considerations |

| Combi-Blocks, Inc. | 95% | 1296950-96-3 | A common supplier for building blocks. The 95% purity level may be suitable for initial screening but likely requires purification for more sensitive applications like lead optimization. |

| Sigma-Aldrich (Merck) | Not Specified* | 1296950-96-3 | For some unique or "early discovery" chemicals, analytical data is not collected, and the buyer assumes full responsibility for confirming product identity and purity. This underscores the need for in-house validation.[3] |

| ChemScene | ≥95% (for the related carboxylic acid) | 798545-30-9 | Often provides materials for research purposes and may offer custom synthesis services for higher purity grades.[4] |

| BenchChem | Not Specified | 1296950-96-3 | Lists the compound and provides aggregated technical data, but purity must be confirmed at the time of inquiry or purchase.[2] |

Note: The availability and specifications from suppliers can change. Researchers should always obtain the lot-specific Certificate of Analysis (CoA) before purchase.

A Framework for Supplier Qualification and In-House Quality Verification

Sourcing high-purity reagents is an exercise in risk management. A reliable supplier should operate within a robust quality management system, adhering to principles outlined in international standards like Good Manufacturing Practice (GMP) and WHO guidelines for pharmaceutical intermediates.[5][6][7] While full GMP compliance is not always necessary for early research materials, a supplier's ability to provide comprehensive analytical data is a strong indicator of reliability.[5][8]

Supplier Selection and Material Qualification Workflow

The following workflow provides a systematic approach to selecting a supplier and ensuring the quality of the procured this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1296950-96-3 | Benchchem [benchchem.com]

- 3. 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. who.int [who.int]

- 8. qualityfwd.com [qualityfwd.com]

A Technical Guide to 6-Bromoquinoline-3-carboxamide: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Within this class, the 6-Bromoquinoline-3-carboxamide scaffold has emerged as a particularly versatile and potent platform for the development of targeted therapeutics. This technical guide provides an in-depth analysis of its role, focusing on its synthesis, mechanisms of action, and applications, particularly in oncology. We will explore its function as a potent ATP-competitive kinase inhibitor, with a primary focus on Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA Damage Response (DDR) pathway. This guide will detail the scientific rationale behind its design, present key structure-activity relationships, and provide validated experimental protocols for researchers in drug development.

Introduction: The Significance of the Quinoline-3-Carboxamide Core

Nitrogen-containing heterocyclic compounds are fundamental building blocks in drug discovery, prized for their ability to form key interactions with biological targets.[1] The quinoline ring system, in particular, offers a rigid and planar scaffold with a nitrogen atom that can act as a crucial hydrogen bond acceptor. This feature is instrumental in the design of kinase inhibitors, where the quinoline nitrogen frequently binds to the "hinge region" of the kinase's ATP-binding pocket, enabling potent and selective inhibition.[2][3]

The quinoline-3-carboxamide framework builds upon this foundation by introducing a carboxamide group at the 3-position. This moiety provides an additional vector for chemical modification and can participate in further hydrogen bonding interactions within the target protein, enhancing binding affinity and specificity. The strategic placement of a bromine atom at the 6-position not only modulates the electronic properties of the ring system but also serves as a chemical handle for introducing further diversity through cross-coupling reactions, making this compound a highly adaptable starting point for library synthesis.

The Primary Mechanism: Inhibition of the PIKK Family

The primary therapeutic potential of this compound derivatives stems from their activity as inhibitors of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family.[3][4] This family of high-molecular-weight serine/threonine kinases includes ATM, Ataxia Telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which are central regulators of the cell's response to DNA damage.[4]

Targeting ATM Kinase in the DNA Damage Response

ATM kinase is the principal transducer of DNA double-strand break (DSB) signals.[5] Upon detection of a DSB, ATM autophosphorylates and subsequently phosphorylates a cascade of downstream targets, including p53 and KAP1, to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[2] Many cancer cells exhibit a high degree of genomic instability and are heavily reliant on DDR pathways like the one governed by ATM for their survival, especially in response to DNA-damaging chemotherapy or radiation.[3][5]

Inhibiting ATM prevents the cancer cell from repairing these DNA lesions, leading to an accumulation of catastrophic damage and ultimately cell death. This concept, known as "synthetic lethality," is a cornerstone of modern targeted cancer therapy. Quinoline-3-carboxamide derivatives have been specifically designed as ATP-competitive inhibitors that occupy the ATP-binding pocket of ATM, preventing its kinase activity.[3][4] Molecular docking studies confirm that the quinoline nitrogen forms a critical hydrogen bond with the hinge region of the kinase, validating the initial design rationale.[4]

Caption: ATM Signaling Pathway and Point of Inhibition.

Selectivity Profile

While potent against ATM, the scaffold shows varying degrees of activity against other PIKK family members. The high sequence similarity in the kinase domains of ATM, ATR, DNA-PKcs, and even related kinases like mTOR and PI3Kγ, presents a challenge for achieving high selectivity.[4] However, extensive structure-activity relationship (SAR) studies have enabled the optimization of derivatives that exhibit greater than 100-fold selectivity for ATM over other kinases, making them suitable tools for probing ATM-specific biology in vivo.[2]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives is typically achieved through a straightforward and modular route, allowing for extensive chemical exploration.

General Synthesis Workflow

The common synthetic pathway begins with a substituted aniline, which undergoes cyclization to form the quinoline core. The resulting quinoline-3-carboxylic acid is then activated, often by conversion to an acid chloride, and subsequently reacted with a desired amine to form the final carboxamide product.

Caption: General Synthetic Workflow for Derivatives.

Key SAR Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent ATM inhibition and desirable pharmacological properties.

| Position/Moiety | Structural Modification | Impact on Activity & Properties | Reference |

| Quinoline Core | The nitrogen atom is essential. | Forms a key hydrogen bond in the kinase hinge region, anchoring the molecule. | [2][3] |

| C4-Position | Substitution with small amine groups. | Significantly impacts potency. The nature of the amine substituent is critical for interaction with the solvent-exposed region. | [2] |

| C6-Position | Bromo group. | Provides a site for further modification (e.g., Suzuki coupling) to explore the pocket further and improve properties. | [1] |

| Carboxamide (N) | Varied alkyl and aryl groups. | Modulates potency, selectivity, and pharmacokinetic (ADME) properties. | [2] |

SAR studies have shown that electron-donating groups can be favorable for cytotoxicity in some contexts.[3][5] The optimization of these positions has led to the discovery of potent and highly selective ATM inhibitors with properties suitable for oral administration and in vivo efficacy studies.[2]

Therapeutic Applications in Oncology

The primary application of this compound derivatives is in oncology, where they function as sensitizers to DNA-damaging agents.

-

Radiosensitization: By inhibiting ATM, these compounds prevent cancer cells from repairing DNA double-strand breaks induced by radiation therapy, thereby enhancing the therapeutic effect.[3][5]

-

Chemosensitization: They show synergistic effects when combined with DSB-inducing chemotherapeutics like irinotecan.[2] This combination can overcome resistance mechanisms that rely on robust DNA repair.

-

Targeted Monotherapy: In cancers with inherent defects in other DNA repair pathways (e.g., PTEN-negative tumors), ATM inhibitors can be effective as a monotherapy through the principle of synthetic lethality.[3][5]

Preclinical studies have demonstrated that orally bioavailable derivatives can effectively inhibit ATM phosphorylation in tumor models and lead to significant tumor growth inhibition when combined with agents like irinotecan.[2]

Validated Experimental Protocols

To facilitate further research, this section provides established, self-validating protocols for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of a Representative Derivative

Objective: To synthesize N-substituted-6-bromoquinoline-3-carboxamide.

Methodology:

-

Step 1: Acid Chloride Formation. To a solution of 6-bromoquinoline-3-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Monitor by TLC.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 6-bromoquinoline-3-carbonyl chloride.

-

Step 2: Amidation. Dissolve the crude acid chloride in dry DCM and cool to 0°C.

-

Add a solution of the desired primary or secondary amine (1.2 eq) and triethylamine (2.5 eq) in DCM dropwise.

-

Stir the reaction at room temperature overnight.

-

Step 3: Work-up and Purification. Quench the reaction with water and extract the organic layer. Wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure carboxamide derivative.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the synthesized compounds on cancer cell lines (e.g., HCT116).

Methodology:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in cell culture medium.

-

Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., KU60019).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value using non-linear regression.

Protocol 3: Western Blot for ATM Target Engagement

Objective: To confirm that the compound inhibits ATM kinase activity within the cell by observing the phosphorylation status of a downstream target.

Methodology:

-

Cell Treatment: Seed HCT116 cells in a 6-well plate. Once they reach ~70% confluency, pre-treat with the test compound at a concentration near its GI50 value for 1 hour.

-